REACTION_CXSMILES
|
N1(C(N2C=CN=C2)=O)C=CN=C1.[C:13]([NH:20][CH2:21][C:22](O)=O)([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14].[Cl:25][C:26]1[N:31]=[N:30][C:29]([NH:32][NH2:33])=[CH:28][CH:27]=1.NN.O.CC1C=CC(S(O)(=O)=O)=CC=1>C(#N)C>[Cl:25][C:26]1[CH:27]=[CH:28][C:29]2[N:30]([C:22]([CH2:21][NH:20][C:13](=[O:14])[O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[N:33][N:32]=2)[N:31]=1 |f:4.5|
|
Name
|
|
Quantity
|
121 g
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C(=O)N1C=NC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NCC(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
5-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N=N1)NN
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
acylimidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyethylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C[*:2])[*:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
143 g
|
Type
|
reactant
|
Smiles
|
O.CC1=CC=C(C=C1)S(=O)(=O)O
|
Type
|
CUSTOM
|
Details
|
After 2.5 h of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 2-L round bottom flask flask equipped with a magnetic stirbar
|
Type
|
TEMPERATURE
|
Details
|
The stirred slurry was cooled
|
Type
|
CUSTOM
|
Details
|
3-neck, round bottom flask equipped with a mechanical overhead stirrer and a thermocouple w/adapter
|
Type
|
TEMPERATURE
|
Details
|
cooled to <5 deg C
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm
|
Type
|
CUSTOM
|
Details
|
The flask was then equipped with a heating mantle and a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux (82 deg C.) for 13 h
|
Duration
|
13 h
|
Type
|
TEMPERATURE
|
Details
|
cooled back to about 60 deg C
|
Type
|
FILTRATION
|
Details
|
filtered through paper
|
Type
|
CONCENTRATION
|
Details
|
The brown filtrate was then concentrated by rotary evaporation
|
Type
|
STIRRING
|
Details
|
The resulting thick yellow-brown slurry was stirred in an ice bath
|
Type
|
ADDITION
|
Details
|
diluted with ACN (about 100 mL)
|
Type
|
STIRRING
|
Details
|
After stirring for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solids were isolated by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with ice-cold 1:1 ACN/H2O (2×150 mL)
|
Type
|
CUSTOM
|
Details
|
air-dried on the
|
Type
|
FILTRATION
|
Details
|
filter until
|
Type
|
CUSTOM
|
Details
|
was obtained (159 g, 78.5% yield)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC=2N(N1)C(=NN2)CNC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |